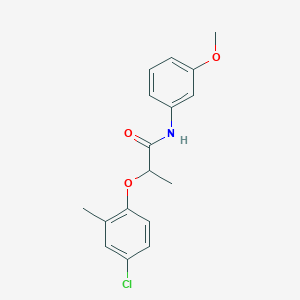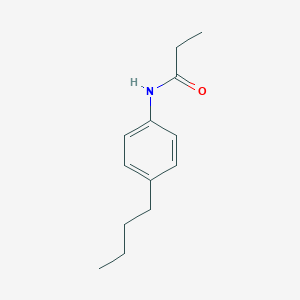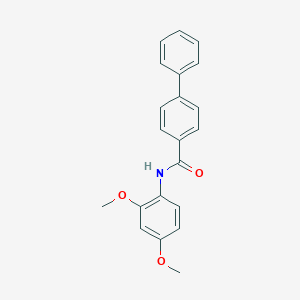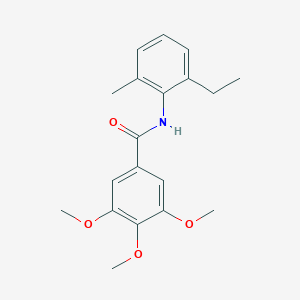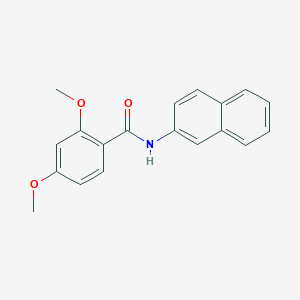
2,4-dimethoxy-N-naphthalen-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-naphthalen-2-ylbenzamide, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of naphthalene derivatives and has a molecular formula of C19H17NO3.
Mechanism of Action
2,4-dimethoxy-N-naphthalen-2-ylbenzamide exerts its pharmacological effects by acting as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2,4-dimethoxy-N-naphthalen-2-ylbenzamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide can decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated microglial cells. Furthermore, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide has been shown to possess anticonvulsant activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
2,4-dimethoxy-N-naphthalen-2-ylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified to high levels of purity. Additionally, it exhibits potent and selective inhibition of COX-2, making it a useful tool for studying the role of this enzyme in various biological processes. However, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide also has some limitations, including its potential toxicity and side effects, which must be carefully considered when using it in experiments.
Future Directions
There are several potential future directions for research on 2,4-dimethoxy-N-naphthalen-2-ylbenzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2,4-dimethoxy-N-naphthalen-2-ylbenzamide. Additionally, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide may have potential applications in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 2,4-dimethoxy-N-naphthalen-2-ylbenzamide and its potential therapeutic applications.
Synthesis Methods
2,4-dimethoxy-N-naphthalen-2-ylbenzamide can be synthesized through a multistep process that involves the reaction of 2-naphthol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to form 2,4-dimethoxy-N-naphthalen-2-ylbenzamide. The purity of the compound can be enhanced through recrystallization using a suitable solvent.
Scientific Research Applications
2,4-dimethoxy-N-naphthalen-2-ylbenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2,4-dimethoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-10-17(18(12-16)23-2)19(21)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,20,21) |
InChI Key |
AVLVKMUKWOULKR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



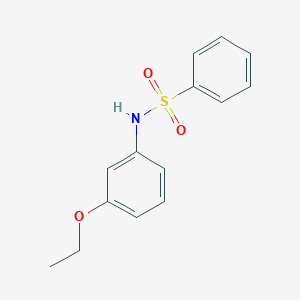
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
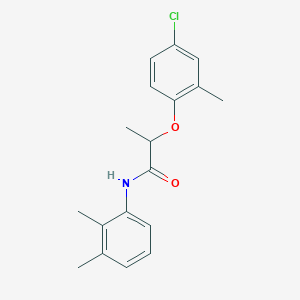
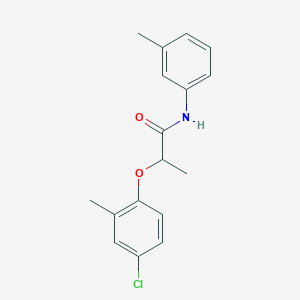
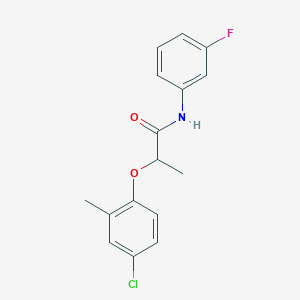
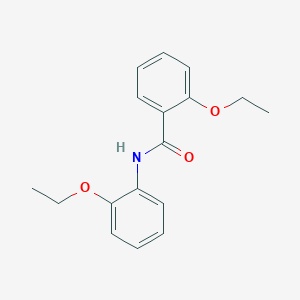
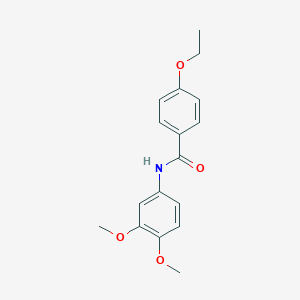
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

